3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound. The molecular formula shows the types and numbers of atoms combined in a single molecule of a molecular substance .
Synthesis Analysis
The synthesis of a chemical compound refers to the process of creating a compound, usually by a chemical reaction. This often involves the use of catalysts and the control of temperature and pressure .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, including infrared spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography .Chemical Reactions Analysis
This involves studying the transformations that the compound undergoes when it reacts with other substances. This can include studying the kinetics of the reaction (how fast it occurs), as well as the thermodynamics (the changes in energy and entropy) .Physical and Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .Scientific Research Applications
Enantioselective Fluorination
A novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), shows improved enantioselectivity in product formation compared to its analogues, indicating the potential of similar compounds for precision synthesis in organic chemistry (Yasui et al., 2011).
Herbicide Metabolism
Chlorsulfuron, a compound with a similar functional group, demonstrates selective herbicidal activity for cereals, attributing to the metabolism of the herbicide into an inactive form by tolerant plants. This insight into herbicide selectivity provides a basis for developing more targeted agricultural chemicals (Sweetser et al., 1982).
Kynurenine 3-Hydroxylase Inhibition
Compounds with similar structural features have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, a target for investigating the pathophysiological role of the kynurenine pathway after neuronal injury, highlighting therapeutic potential in neuroprotection (Röver et al., 1997).
Enhancement of Binding Constants
Research on para-substituted benzenesulfonamides as inhibitors for carbonic anhydrase II reveals the influence of hydrophobic alkyl groups connected by amide linkages on the binding efficiency, providing insights into drug design strategies (Gao et al., 1995).
Antitumor Activity
Novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives demonstrate significant in vitro antitumor activity, specifically against non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines. This showcases the compound's potential as a lead for further anticancer drug development (Sławiński & Brzozowski, 2006).
Carbonic Anhydrase Inhibition
A study on 4-(2-substituted hydrazinyl)benzenesulfonamides synthesizes and tests their inhibition effect on human carbonic anhydrase I and II, revealing potent inhibitory activity. These findings contribute to the development of novel inhibitors for therapeutic applications (Gul et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClFNO3S2/c1-12(16,5-6-19-2)8-15-20(17,18)9-3-4-11(14)10(13)7-9/h3-4,7,15-16H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGLJZGFLNXFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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